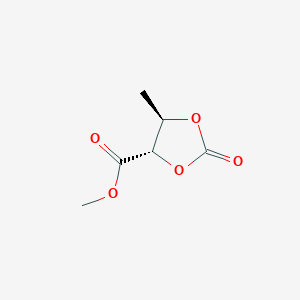
1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique dioxolane ring structure, which imparts specific stereochemical properties that are crucial for its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts such as 9-epiquininurea . This method allows for high yield and stereoselectivity at room temperature. Another common method involves the Erlenmeyer-Plochl reaction, which is a cyclodehydration-condensation reaction of the appropriate aldehyde and hippuric acid in dry acetic anhydride catalyzed by acetate anion .
Industrial Production Methods
Industrial production of this compound often employs large-scale enantioselective synthesis techniques to ensure high purity and yield. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound are often carried out under mild conditions to preserve its stereochemistry. Solvents such as dichloromethane, ethanol, and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The dioxolane ring structure allows for precise binding to active sites of enzymes, influencing their activity and function. This compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: This compound shares a similar chiral center and is used as a chiral auxiliary in asymmetric synthesis.
Oxazolones: These compounds have a similar ring structure and are used in the synthesis of amino acids and peptides.
Imidazole derivatives: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring high stereoselectivity.
Propriétés
Numéro CAS |
160816-87-5 |
|---|---|
Formule moléculaire |
C6H8O5 |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H8O5/c1-3-4(5(7)9-2)11-6(8)10-3/h3-4H,1-2H3/t3-,4+/m1/s1 |
Clé InChI |
YVVMFSJJRWQKLV-DMTCNVIQSA-N |
SMILES |
CC1C(OC(=O)O1)C(=O)OC |
SMILES isomérique |
C[C@@H]1[C@H](OC(=O)O1)C(=O)OC |
SMILES canonique |
CC1C(OC(=O)O1)C(=O)OC |
Synonymes |
1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















